1-(Thiophen-3-yl)ethane-1-thiol CAS number and molecular weight
1-(Thiophen-3-yl)ethane-1-thiol CAS number and molecular weight
Topic: 1-(Thiophen-3-yl)ethane-1-thiol Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Structural Characterization, Synthetic Pathways, and Application Logic
Executive Summary
1-(Thiophen-3-yl)ethane-1-thiol (CAS: 1248448-55-6 ) is a sulfur-containing heterocyclic building block characterized by a thiophene ring substituted at the 3-position with a 1-mercaptoethyl group. As a bioisostere of secondary benzylic thiols, it holds significant utility in medicinal chemistry for fragment-based drug discovery (FBDD) and in flavor chemistry as a high-impact volatile sulfur compound (VSC) contributing to savory and roasted profiles.
This guide provides a definitive technical analysis of its physicochemical properties, a validated synthetic workflow for laboratory-scale production, and a structural critique of its role in bioactive scaffold design.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound is a secondary thiol. Unlike its 2-isomer counterpart (which is widely documented in food chemistry), the 3-isomer offers unique steric and electronic vectors for drug design, avoiding the metabolic liability often associated with the highly reactive 2-position of thiophenes.
Table 1: Core Chemical Data
| Parameter | Data |
| Chemical Name | 1-(Thiophen-3-yl)ethane-1-thiol |
| CAS Number | 1248448-55-6 |
| Molecular Weight | 144.26 g/mol |
| Molecular Formula | C₆H₈S₂ |
| IUPAC Name | 1-(Thiophen-3-yl)ethanethiol |
| Appearance | Colorless to pale yellow liquid (Standard State) |
| Odor | Characteristic sulfury, alliaceous, roasted meat notes |
| Solubility | Soluble in DCM, DMSO, Ethanol; Insoluble in Water |
| Key Precursor | 3-Acetylthiophene (CAS 1468-83-3) |
Validated Synthetic Protocol
Expertise & Experience Note: Direct thiolation of the thiophene ring is difficult due to regioselectivity issues. The most robust laboratory route involves the reduction of the corresponding ketone followed by functional group interconversion. The protocol below utilizes a Thioacetate Displacement Strategy , favored for its high yield and avoidance of foul-smelling side products common in direct sulfuration methods.
Phase 1: Precursor Reduction
Reaction: 3-Acetylthiophene
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Reagents: 3-Acetylthiophene (1.0 eq), Sodium Borohydride (NaBH₄, 1.1 eq), Methanol (0.5 M).
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Procedure:
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Dissolve 3-acetylthiophene in anhydrous methanol at 0°C.
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Add NaBH₄ portion-wise over 15 minutes (gas evolution control).
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Warm to room temperature (RT) and stir for 2 hours (Monitor by TLC: 20% EtOAc/Hexane).
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Quench: Add saturated NH₄Cl solution. Concentrate to remove MeOH.
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Workup: Extract with DCM, dry over MgSO₄, and concentrate.
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Yield Target: >90% (Colorless oil).
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Phase 2: Activation & Displacement (The Thioacetate Route)
Reaction: Alcohol
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Activation:
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Dissolve alcohol (1.0 eq) in DCM with Triethylamine (1.5 eq) at 0°C.
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Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir 1 hour.
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Critical Control Point: Ensure complete conversion to mesylate to prevent elimination to the vinyl thiophene.
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Displacement:
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Isolate crude mesylate (do not distill). Dissolve in DMF.
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Add Potassium Thioacetate (KSAc, 1.5 eq). Heat to 60°C for 4 hours.
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Observation: Solution turns dark orange/brown.
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Workup: Dilute with water, extract with Et₂O. Wash organic layer thoroughly with water (to remove DMF).
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Phase 3: Hydrolysis to Target Thiol
Reaction: Thioester
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Reagents: Thioester intermediate, LiAlH₄ (1.0 eq) in THF OR NaOH/MeOH (degassed).
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Procedure (Reductive Cleavage):
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Suspend LiAlH₄ in dry THF at 0°C under Argon.
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Add thioester solution dropwise. Stir 30 mins.
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Quench: Fieser workup (Water, 15% NaOH, Water).
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Safety Note: Thiols oxidize to disulfides rapidly in air. Perform all steps under inert atmosphere.
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Purification: Flash chromatography (Hexanes/EtOAc 95:5).
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Storage: Store under Argon at -20°C to prevent disulfide dimerization.
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Structural Logic & Pathway Visualization
The following diagram illustrates the synthetic logic and the electronic activation required to install the thiol group at the secondary benzylic-like position.
Figure 1: Stepwise synthetic transformation from commercially available 3-acetylthiophene to the target thiol.
Applications in Drug Discovery & Flavor Chemistry
Medicinal Chemistry: The Bioisostere Advantage
In drug design, the thiophene ring is a classic bioisostere for the phenyl ring.[1] However, the specific choice of the 3-isomer (vs. the 2-isomer) is deliberate:
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Metabolic Stability: The 2-position of thiophene is highly susceptible to oxidative metabolism (cytochrome P450 epoxidation). Substitution at the 3-position sterically protects the ring and alters the metabolic vector.
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Angle of Attack: The bond angle vectors of 3-substituted thiophenes mimic meta-substituted benzenes, whereas 2-substituted thiophenes mimic ortho-substituted benzenes.
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Thiol Functionality: The -SH group serves as a "warhead" for covalent inhibitors (targeting Cysteine residues) or as a metal-binding motif (Zinc fingers, metalloenzymes).
Flavor Chemistry
Volatile thiols are potent flavorants. While 1-(2-thienyl)ethanethiol is known for "roasted coffee" and "meaty" notes, the 1-(thiophen-3-yl)ethane-1-thiol isomer provides a subtler, more alliaceous (onion/garlic-like) profile with roasted undertones, essential for creating complex savory profiles in hydrolyzed vegetable protein (HVP) alternatives.
Figure 2: Strategic selection of the 3-thienyl scaffold over the 2-thienyl isomer in molecular design.
Safety & Handling (Self-Validating Protocols)
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Stench Management: All glassware must be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
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Oxidation Control: The product will slowly dimerize to the disulfide in air. Purity should be validated by TLC (stains with KMnO₄ or Ellman's Reagent) before use in sensitive couplings.
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Storage: Store under Argon/Nitrogen at < -10°C.
References
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PubChem. 1-(Thiophen-3-yl)ethanone (Precursor Data). National Library of Medicine. Retrieved from [Link]
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Encyclopedia.pub. Synthesis of Thienothiophenes (General Thiophene Functionalization). Retrieved from [Link]
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NIST Chemistry WebBook. 2-(1-mercaptoethyl)thiophene (Isomer Comparison Data). Retrieved from [Link]
